

Application Note: Determination of Moxidectin by HPLC-Fluorescence Detection

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Compound Focus: Moxidectin

CAS No.: 113507-06-5

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Introduction

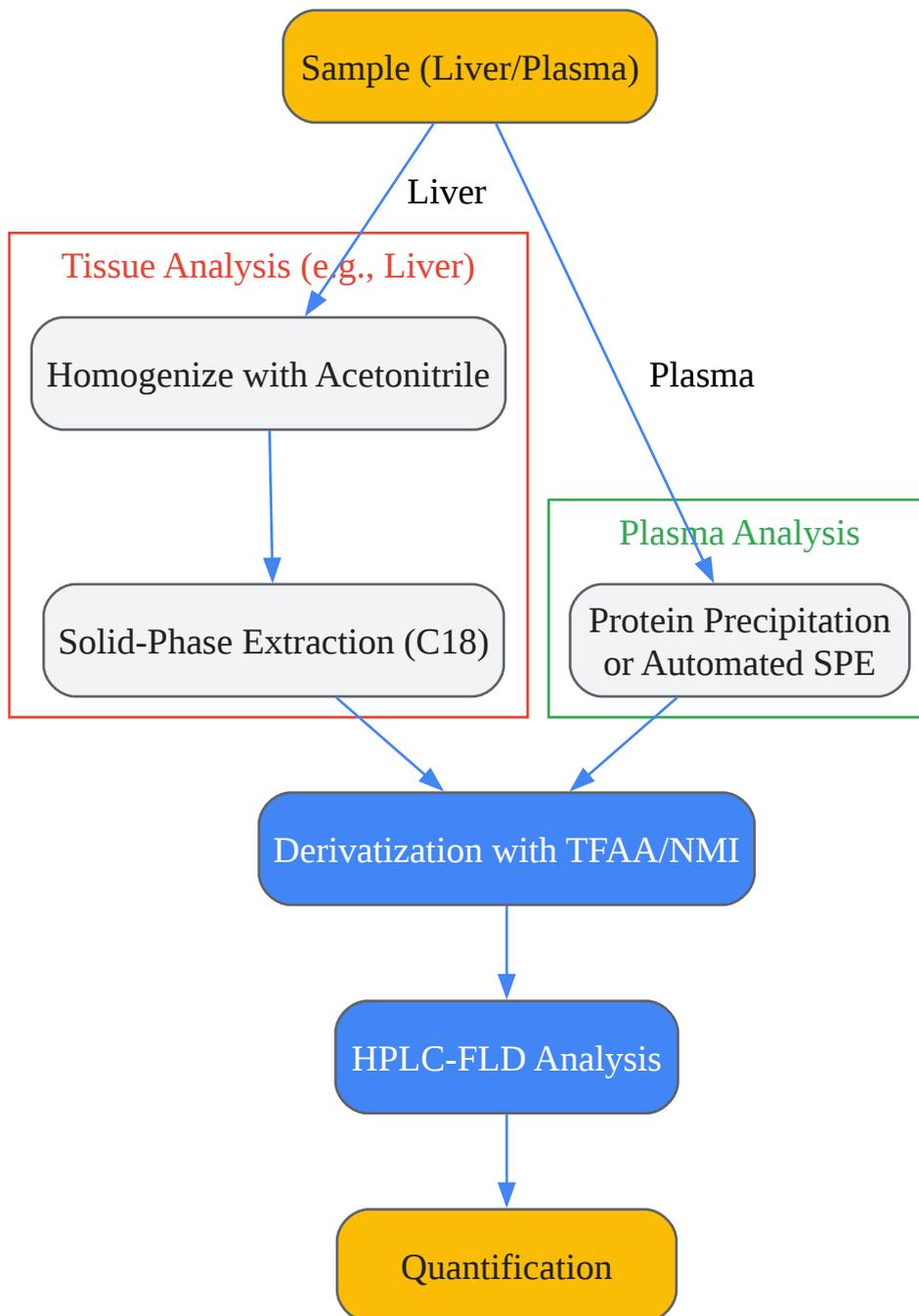
Moxidectin is a potent semi-synthetic macrocyclic lactone anthelmintic used in veterinary medicine and with promising potential for human use against parasitic infections like onchocerciasis (river blindness) [1] [2]. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, residue monitoring in food-producing animals, and ensuring drug safety and efficacy.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a well-established and highly sensitive technique for quantifying **moxidectin**. This application note details a validated multiresidue method for determining **moxidectin** and related avermectins in tissues and plasma, which is reliable, sensitive, and reproducible [3] [4].

Principle of the Method

The core principle involves extracting **moxidectin** from the sample matrix, followed by a cleanup step to remove interfering substances. The purified extract is then derivatized to form a highly fluorescent compound, enabling sensitive detection using an HPLC-FLD system. The derivatization reaction typically uses trifluoroacetic anhydride (TFAA) and N-methylimidazole (NMI) to introduce a fluorescent moiety to the **moxidectin** molecule [3] [4] [1].

The following workflow outlines the major steps for sample preparation in both tissue and plasma analyses:



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Experimental Protocol

3.1. Materials and Reagents

- **Analytical Standards: Moxidectin**, Ivermectin (as Internal Standard) [1].
- **Solvents:** Acetonitrile, Methanol, Water (all HPLC grade) [3] [1].
- **Derivatization Reagents:** Trifluoroacetic anhydride (TFAA), N-Methylimidazole (NMI) [3] [4] [1].
- **Solid-Phase Extraction (SPE) Cartridges:** C18 columns [3].

3.2. Equipment

- HPLC system with a fluorescence detector.
- Analytical column: C18 column (e.g., 150 mm x 4.6 mm, 5 μ m) [3].
- Centrifuge, vortex mixer, and SPE vacuum manifold.

3.3. Detailed Procedure

Step 1: Sample Preparation

- **Liver Tissue (2g sample):** Homogenize the sample with acetonitrile. Centrifuge and collect the supernatant [3].
- **Plasma (1ml sample):** Use automated solid-phase extraction (e.g., Benchmate procedure) for sample preparation [4].

Step 2: Sample Cleanup (for tissue)

- Pass the supernatant from the extraction through a pre-conditioned C18 SPE cartridge. Wash with an appropriate solvent (e.g., water or diluted methanol) and elute the analyte with a strong solvent like pure acetonitrile or methanol [3].

Step 3: Derivatization

- Evaporate the purified eluent to complete dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a mixture of 100 μ L of N-methylimidazole solution in acetonitrile and 150 μ L of trifluoroacetic anhydride solution in acetonitrile [4] [1].
- Allow the reaction to proceed for a specific duration (e.g., 60 minutes at 65°C or as optimized) to form the fluorescent derivative [1].
- Cool the reaction mixture and inject an aliquot directly into the HPLC system.

Step 4: HPLC-FLD Analysis

- **Mobile Phase:** Acetonitrile/Methanol/Water or similar mixture [3] [1].
- **Flow Rate:** 1.0 - 1.5 mL/min [3].
- **Fluorescence Detection:** Set the excitation (Ex) and emission (Em) wavelengths. Two different wavelength pairs are commonly used in the literature:
 - **Ex 361 nm / Em 465 nm** [3]

- Ex 383 nm / Em 447 nm [4]
- **Injection Volume:** 10 - 50 μ L.

Method Validation Data

The following table summarizes key validation parameters for the HPLC-FLD method as reported in the literature for different matrices.

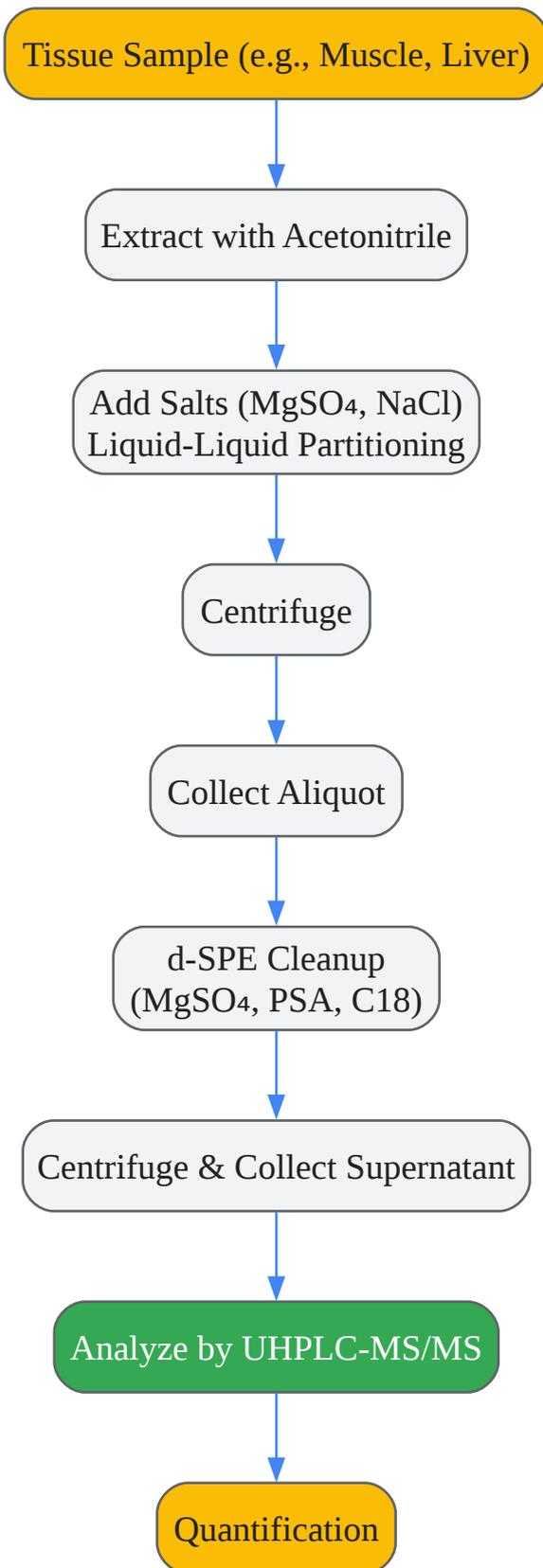
Validation Parameter	Bovine Liver [3]	Cattle Plasma [4]	Human Plasma [1]
Linear Range	Not Specified	0.1 - 10 ng/mL	0.2 - 50 ng/mL
Limit of Quantification (LOQ)	Below EU MRL	0.1 ng/mL	0.2 ng/mL
Mean Recovery	77.5% - 90.8%	> 75%	89.5% - 101.8%
Precision (RSD)	2.7% - 7.7%	< 7% (e.g., 6.95% at LOQ)	< 10%

Troubleshooting and Tips

- **Low Recovery:** Ensure the SPE cartridge is properly conditioned. Check the elution solvent strength and volume.
- **Poor Derivatization:** Ensure reagents are fresh and free of moisture. Strictly control reaction time and temperature.
- **Matrix Interference:** Optimize the sample cleanup procedure. Using an internal standard (e.g., Ivermectin) is critical to correct for analyte loss and derivatization efficiency variations [1].

Alternative Modern Method: UHPLC-MS/MS

While HPLC-FLD is highly sensitive, modern methods increasingly use UHPLC-MS/MS, offering advantages of simpler sample preparation, higher specificity, and no need for derivatization [5] [6]. A typical QuEChERS-based sample preparation workflow for tissue analysis is outlined below.



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Conclusion

The HPLC-FLD method provides a robust, sensitive, and reliable approach for quantifying **moxidectin** in various biological matrices. The protocol described here, utilizing derivatization with TFAA/NMI, has been successfully validated for application in pharmacokinetic studies and food residue monitoring. For laboratories equipped with mass spectrometers, UHPLC-MS/MS presents a powerful alternative that simplifies sample preparation and offers superior specificity [5] [6].

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